molecular formula C24H15BrO B8205942 4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan

4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan

Cat. No.: B8205942
M. Wt: 399.3 g/mol
InChI Key: ZOJHMSYAQXBSQR-UHFFFAOYSA-N
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Description

4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan is a complex organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of a brominated biphenyl group attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan typically involves the following steps:

    Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Coupling Reaction: The brominated biphenyl is then coupled with dibenzofuran using a palladium-catalyzed Suzuki coupling reaction. This reaction requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., toluene or DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Additionally, industrial processes may involve more efficient catalysts and optimized reaction conditions to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzofurans, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is used to study the interactions between organic molecules and biological systems. It can serve as a probe or marker in various biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its stability and electronic properties make it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.

    2-(4-Bromophenyl)dibenzo[b,d]furan: A closely related compound with a bromophenyl group attached to the dibenzofuran core.

    Dibenzo[b,d]furan: The parent compound without any substituents.

Uniqueness

4-(5-Bromo-[1,1’-biphenyl]-2-yl)dibenzo[b,d]furan is unique due to the presence of the brominated biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions and properties are required.

Properties

IUPAC Name

4-(4-bromo-2-phenylphenyl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrO/c25-17-13-14-18(22(15-17)16-7-2-1-3-8-16)20-10-6-11-21-19-9-4-5-12-23(19)26-24(20)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJHMSYAQXBSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C3=CC=CC4=C3OC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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